molecular formula C8H14N4O B2649683 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1368765-89-2

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2649683
CAS No.: 1368765-89-2
M. Wt: 182.227
InChI Key: NEARJMYJMIMARZ-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction is often catalyzed by copper(I) ions and carried out in a solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antifungal and anticancer drugs.

    Industry: Used in the development of agrochemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound with similar biological activities.

    1-methyl-1H-1,2,3-triazole-4-carboxamide: A closely related compound with a different substituent.

    N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide: Another similar compound with a different substitution pattern.

Uniqueness

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methyl and isobutyl groups can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes, making it a valuable compound in medicinal chemistry.

Biological Activity

1-Methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole class, which is well-known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C₈H₁₄N₄O
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 1368765-89-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound's triazole ring can bind to various enzymes and receptors, inhibiting their functions. This inhibition disrupts critical biological pathways, leading to its observed effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various pathogens, it has shown promising results:

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

These results suggest that the compound may be effective as a broad-spectrum antimicrobial agent, potentially useful in treating infections caused by both bacteria and fungi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines:

Cell Line IC₅₀ (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)11.8

These findings indicate that this compound may possess significant potential as an anticancer agent .

Study on Antimicrobial Efficacy

In a recent study published in Pharmaceutical Biology, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity. Among them, this compound displayed superior inhibition rates compared to traditional antibiotics like metronidazole . The study emphasized the importance of the triazole moiety in enhancing antimicrobial efficacy.

Study on Anticancer Properties

Another study focused on the compound's effects on various cancer cell lines. The results indicated that treatment with this triazole derivative led to apoptosis in cancer cells through the activation of caspase pathways. The compound was found to induce cell cycle arrest at the G0/G1 phase, which is critical for inhibiting tumor growth .

Properties

IUPAC Name

1-methyl-N-(2-methylpropyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-6(2)4-9-8(13)7-5-12(3)11-10-7/h5-6H,4H2,1-3H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEARJMYJMIMARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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